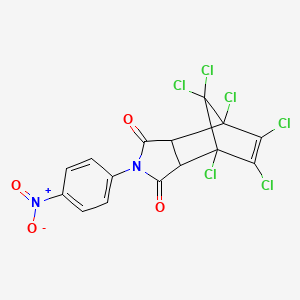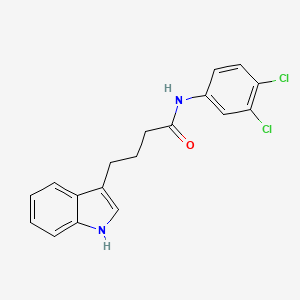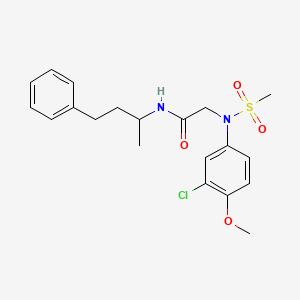![molecular formula C18H21Cl2NO2 B12485145 4-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12485145.png)
4-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methoxyphenyl group, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL typically involves multiple steps, starting with the preparation of the dichlorophenyl and methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and reduction, to form the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-[({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone or aldehyde, while reduction can regenerate the original alcohol.
Aplicaciones Científicas De Investigación
4-[({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL involves its interaction with specific molecular targets and pathways. The dichlorophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The amino alcohol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in its overall structure and properties.
2-Bromo-1-(2,4-dichlorophenyl)ethanone: Contains the dichlorophenyl group and is used in different chemical reactions.
Imidazole-containing compounds: While structurally different, these compounds share some biological activity and applications.
Uniqueness
4-[({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]BUTAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H21Cl2NO2 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
4-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]butan-1-ol |
InChI |
InChI=1S/C18H21Cl2NO2/c19-16-6-5-15(18(20)11-16)13-23-17-7-3-14(4-8-17)12-21-9-1-2-10-22/h3-8,11,21-22H,1-2,9-10,12-13H2 |
Clave InChI |
QOOVZEKTHKXNJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCCCO)OCC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12485071.png)

![N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide](/img/structure/B12485084.png)
![Propyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485088.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12485095.png)
![Methyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485102.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12485104.png)

![2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12485111.png)
![2-(2-Fluorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12485128.png)
![2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B12485134.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12485137.png)
